molecular formula C12H12BNO3 B14082966 (2-(2-Methoxyphenyl)pyridin-4-yl)boronic acid

(2-(2-Methoxyphenyl)pyridin-4-yl)boronic acid

Cat. No.: B14082966
M. Wt: 229.04 g/mol
InChI Key: JGRPFEVQGWBXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(2-Methoxyphenyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Methoxyphenyl)pyridin-4-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include the use of a palladium catalyst such as Pd(PPh3)4, a base like K2CO3, and a solvent such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method is the hydroboration of alkenes, which involves the addition of a boron-hydrogen bond across a carbon-carbon double bond . This method is advantageous due to its high efficiency and the availability of starting materials. Additionally, the use of continuous flow reactors can enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Methoxyphenyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like organolithium or Grignard reagents for substitution reactions . The reaction conditions typically involve mild to moderate temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield the corresponding phenol or ketone, while reduction can produce a boronate ester or borane derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxyphenyl group in (2-(2-Methoxyphenyl)pyridin-4-yl)boronic acid imparts unique electronic and steric properties, making it more suitable for specific applications in organic synthesis and medicinal chemistry. The methoxy group can enhance the compound’s ability to interact with biological targets and improve its solubility in organic solvents .

Properties

Molecular Formula

C12H12BNO3

Molecular Weight

229.04 g/mol

IUPAC Name

[2-(2-methoxyphenyl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C12H12BNO3/c1-17-12-5-3-2-4-10(12)11-8-9(13(15)16)6-7-14-11/h2-8,15-16H,1H3

InChI Key

JGRPFEVQGWBXTQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)C2=CC=CC=C2OC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.